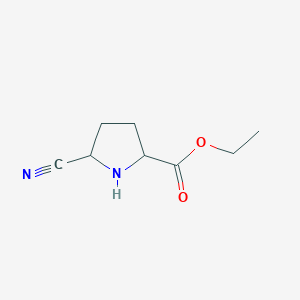

Ethyl 5-cyanopyrrolidine-2-carboxylate

Description

Significance of Pyrrolidine (B122466) Scaffolds in Synthetic Organic Chemistry

Contribution to Three-Dimensional Chemical Space

In the pursuit of novel drug candidates, molecular complexity and three-dimensional (3D) shape are critical for improving pharmacological properties. nih.govresearchgate.net Pyrrolidine scaffolds make a significant contribution to this by moving away from the flat, two-dimensional structures often associated with aromatic rings. nih.gov The saturated, sp³-hybridized carbon atoms in the pyrrolidine ring create a non-planar, puckered conformation. nih.govresearchgate.net This inherent three-dimensionality allows for a greater exploration of chemical space, which can lead to improved binding interactions with biological targets like enzymes and receptors. researchgate.netku.edu This non-planarity, a phenomenon known as "pseudorotation," allows the ring to adopt various energetically favorable conformations, offering a versatile 3D framework for attaching different substituents in precise spatial orientations. nih.govnih.gov The ability to generate these globular 3D shapes is considered a strategic goal in the design of new reagents for drug discovery programs. nih.gov

Role in Chiral Molecule Design

Chirality is a fundamental aspect of molecular biology, as biological systems often exhibit high stereoselectivity. The carbons within the pyrrolidine ring can serve as stereogenic centers, making the scaffold immensely valuable in the design of chiral molecules. nih.govresearchgate.net The spatial orientation of substituents on a chiral pyrrolidine ring can lead to vastly different biological profiles for different stereoisomers, as they will interact differently with enantioselective proteins. nih.govresearchgate.net Consequently, the ability to synthesize enantiomerically pure pyrrolidine derivatives is a major focus of asymmetric synthesis. mdpi.comnih.gov These chiral scaffolds are not only incorporated into the final target molecules but are also widely used as effective chiral controllers, ligands for transition metals, and organocatalysts to induce stereoselectivity in chemical reactions. nih.govmdpi.com The defined stereochemistry of the pyrrolidine ring is thus crucial for creating molecules with the desired potency and selectivity. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-cyanopyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-2-12-8(11)7-4-3-6(5-9)10-7/h6-7,10H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGPRYWGHOIXWPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(N1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Overview of Ethyl 5 Cyanopyrrolidine 2 Carboxylate As a Research Target and Intermediate

Enantiomer-Specific Research Focus: (2S,5R) and (2S,5S) Stereoisomers

Scientific investigation into this compound has largely centered on two specific stereoisomers: the trans-(2S,5R) and the cis-(2S,5S) configurations. These compounds are recognized as valuable building blocks in synthetic organic chemistry, particularly as intermediates in the preparation of more complex molecules for pharmaceutical and research applications.

The distinct spatial orientation of the cyano and ethyl carboxylate groups at the C5 and C2 positions of the pyrrolidine ring, respectively, gives rise to their classification as diastereomers. The (2S,5R) isomer possesses a trans relationship between these two substituents, while the (2S,5S) isomer exhibits a cis relationship. This fundamental difference in their three-dimensional structure is the cornerstone of their unique chemical personalities and dictates their utility in stereoselective synthesis.

The commercial availability of both the (2S,5R)-ethyl 5-cyanopyrrolidine-2-carboxylate and the (2S,5S)-ethyl 5-cyanopyrrolidine-2-carboxylate underscores their importance in research and development. They are often utilized in the diastereoselective synthesis of a variety of nitrogen-containing heterocyclic compounds. The choice between the cis or trans isomer is critical, as it directs the stereochemical outcome of subsequent reactions, ultimately influencing the biological activity of the final product.

| Compound Name | CAS Number | Stereochemistry |

| (2S,5R)-Ethyl 5-cyanopyrrolidine-2-carboxylate | 435274-89-8 | trans |

| (2S,5S)-Ethyl 5-cyanopyrrolidine-2-carboxylate | 435274-88-7 | cis |

Impact of Stereochemistry on Molecular Interactions and Synthetic Outcomes

The stereochemical configuration of the (2S,5R) and (2S,5S) isomers of this compound has a profound influence on their molecular interactions and dictates the pathways and products of synthetic transformations.

Stereogenic Carbon Atoms and Conformational Flexibility

The non-planar nature of the five-membered pyrrolidine ring imparts a degree of conformational flexibility. This flexibility is not random; the ring tends to adopt specific puckered conformations to minimize steric strain and other unfavorable interactions between its substituents. The preferred conformation can significantly impact the molecule's reactivity and how it interacts with other molecules, such as enzymes or receptors in a biological system. The substituents at the C2 and C5 positions play a directing role in favoring certain ring conformations over others.

Pseudorotation Phenomena in Pyrrolidine Rings

The conformational flexibility of the pyrrolidine ring is often described by the concept of pseudorotation. Unlike a rigid planar ring, the saturated five-membered ring can undergo a continuous series of puckering motions, where the "pucker" appears to rotate around the ring. This phenomenon allows the ring to adopt a variety of low-energy conformations, typically described as "envelope" and "twist" forms.

The presence of substituents, such as the cyano and ethyl carboxylate groups in this compound, introduces energetic barriers to this pseudorotation. The substituents will preferentially occupy positions that minimize steric hindrance, leading to a favored range of conformations. For instance, bulky substituents tend to favor equatorial or pseudo-equatorial positions to reduce steric clashes with other atoms on the ring.

In the case of the (2S,5R) and (2S,5S) isomers, the relative orientation of the substituents will lead to different preferred conformations. In the trans isomer, both bulky groups can potentially occupy pseudo-equatorial positions, leading to a relatively stable conformation. In the cis isomer, one group may be forced into a less favorable pseudo-axial orientation, potentially leading to a different conformational equilibrium and, consequently, different reactivity. Computational studies and advanced spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), can provide insights into the preferred conformations and the dynamics of pseudorotation in these specific stereoisomers. Understanding these conformational preferences is critical for predicting the outcomes of stereoselective reactions and for designing molecules with specific three-dimensional shapes for biological applications.

Advanced Synthetic Methodologies for Ethyl 5 Cyanopyrrolidine 2 Carboxylate and Analogues

Strategies for Pyrrolidine (B122466) Ring Construction and Functionalization

The construction of the pyrrolidine ring can be achieved through a variety of synthetic strategies, ranging from the cyclization of linear precursors to the functionalization of pre-existing pyrrolidine frameworks. The choice of method often depends on the desired substitution pattern and stereochemistry of the final product.

Cyclization Reactions from Acyclic Precursors

The formation of the pyrrolidine skeleton from acyclic compounds is a direct and versatile approach. rsc.org This can be accomplished through either intramolecular or intermolecular processes. rsc.org One notable method involves the ring-closing metathesis of enynes containing a nitrogen atom. tdcommons.org This reaction, often catalyzed by ruthenium complexes like the Grubbs catalyst, proceeds under mild conditions and can deliver pyrrolidine derivatives in good yields. tdcommons.org For instance, the cyclization of an appropriate acyclic precursor containing both an alkene and an alkyne moiety could be envisioned to form a dihydropyrrole intermediate, which can then be reduced to the saturated pyrrolidine ring of Ethyl 5-cyanopyrrolidine-2-carboxylate.

Another approach is the intramolecular cyclization of amino alcohols or amino ketones. ocr.org.uk For example, a 1,4-amino alcohol can undergo cyclization under acidic or basic conditions to furnish the pyrrolidine ring. ocr.org.uk The synthesis of this compound via this route would necessitate an acyclic precursor with an amine, a hydroxyl group (or a leaving group), and the precursors for the ester and cyano functionalities at the appropriate positions.

A summary of representative cyclization reactions for pyrrolidine synthesis is presented in the table below.

| Catalyst/Reagent | Substrate Type | Product Type | Yield (%) | Reference |

| Grubbs Catalyst | Enyne | Dihydropyrrolidine | Good | tdcommons.org |

| NaH in DMF | Alcohol | Boc-protected pyrrolidine | Good | rsc.org |

| Pd/C, NaOAc in MeOH | Azide | Pyrrolidine | 58 | rsc.org |

Reductive Amination Approaches

Reductive amination is a powerful and widely used method for the formation of amines, and it can be adapted for the synthesis of cyclic amines like pyrrolidines. researchgate.netgoogle.com This reaction typically involves the condensation of a dicarbonyl compound with an amine, followed by in situ reduction of the resulting imine or enamine. ocr.org.ukgoogle.com For the synthesis of a 2,5-disubstituted pyrrolidine such as this compound, a 1,4-dicarbonyl compound or a related precursor would be reacted with an ammonia (B1221849) source. The subsequent reduction, often carried out with reducing agents like sodium cyanoborohydride or sodium triacetoxyborohydride, would then lead to the formation of the pyrrolidine ring. researchgate.net

The intramolecular variant of this reaction is particularly useful for preparing cyclic amines. researchgate.net A substrate containing both a carbonyl group and an amine moiety can undergo intramolecular cyclization and reduction to form the pyrrolidine ring. The stereochemical outcome of the reaction can often be controlled by the choice of reducing agent and reaction conditions.

Key features of reductive amination for pyrrolidine synthesis are highlighted below.

| Reducing Agent | Carbonyl Precursor | Amine Source | Key Feature | Reference |

| Sodium Cyanoborohydride | 1,4-Dicarbonyl | Ammonia | In situ reduction of imine | ocr.org.ukresearchgate.net |

| Sodium Triacetoxyborohydride | Aldehyde/Ketone | Primary/Secondary Amine | Mild and selective | researchgate.net |

| H₂/Catalyst | Carbonyl Compound | Amine | Catalytic hydrogenation | orgsyn.org |

Mannich Reaction Based Syntheses

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine. acs.org This reaction is a cornerstone in organic synthesis for the introduction of an aminomethyl group. acs.org Its application in the synthesis of pyrrolidines typically involves a subsequent cyclization step. ocr.org.uk For instance, a Mannich reaction could be employed to generate a linear precursor containing the necessary functionalities, which is then induced to cyclize to form the pyrrolidine ring.

A notable variation is the double Mannich reaction, which can be used for the construction of piperidines and could potentially be adapted for pyrrolidine synthesis. mdpi.com This involves the reaction of a suitable substrate with two equivalents of an aldehyde and an amine. The success of a Mannich-based synthesis of this compound would hinge on the design of a strategic precursor that, upon undergoing the Mannich reaction, sets the stage for an efficient cyclization to the desired 2,5-disubstituted pyrrolidine.

1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition is a powerful and highly convergent method for the construction of five-membered heterocyclic rings, including pyrrolidines. synhet.com This reaction involves the [3+2] cycloaddition of a 1,3-dipole, such as an azomethine ylide, with a dipolarophile, typically an alkene or alkyne. synhet.com The reaction is known for its high degree of stereospecificity and regioselectivity, making it particularly suitable for the synthesis of complex and stereochemically rich pyrrolidines. synhet.com

Azomethine ylides can be generated in situ from various precursors, including the decarboxylative condensation of α-amino acids with aldehydes. nih.govnih.gov The reaction of an appropriately substituted azomethine ylide with a dipolarophile containing a cyano group or a precursor thereof could provide a direct route to the core structure of this compound. The ester functionality could be present on either the dipole or the dipolarophile. Catalytic asymmetric versions of this reaction have been extensively developed, allowing for the enantioselective synthesis of chiral pyrrolidines. nih.gov

The versatility of the 1,3-dipolar cycloaddition is showcased in the table below.

| Dipole | Dipolarophile | Catalyst/Conditions | Product | Reference |

| Azomethine Ylide | Alkene/Alkyne | Thermal or Catalytic | Pyrrolidine | synhet.com |

| Isatin-derived Azomethine Ylide | Maleimides | EtOH, room temp | Spirooxindole-pyrrolidine | |

| Azomethine Ylide | Fluorinated Styrenes | Cu(I) catalyst | Fluorinated Pyrrolidine |

Functionalization of Preformed Pyrrolidine Rings and Derivatives (e.g., L-Proline)

An alternative and often highly effective strategy for the synthesis of functionalized pyrrolidines is to start with a pre-existing pyrrolidine ring and introduce the desired functional groups. rsc.org L-proline, a naturally occurring chiral amino acid, is an excellent and readily available starting material for this purpose. The synthesis of this compound from L-proline would involve two key transformations: esterification of the carboxylic acid at the 2-position and introduction of a cyano group at the 5-position.

The esterification of L-proline to its ethyl ester is a standard transformation that can be achieved under various conditions, for example, by reacting it with ethanol (B145695) in the presence of an acid catalyst. The introduction of a cyano group at the 5-position is more challenging and would likely proceed through an intermediate where the 5-position is activated. This could involve, for instance, the conversion of a 5-hydroxyproline (B3207377) derivative to a tosylate or halide, followed by nucleophilic substitution with a cyanide source. The stereochemistry at both the 2- and 5-positions would need to be carefully controlled throughout the synthetic sequence. The functionalization of proline and its derivatives is a common strategy in the synthesis of a wide range of bioactive molecules. rsc.org

Stereoselective Synthesis of this compound and Related Chiral Pyrrolidines

The biological activity of pyrrolidine-containing compounds is often highly dependent on their stereochemistry. Therefore, the development of stereoselective methods for the synthesis of chiral pyrrolidines, such as the specific enantiomers or diastereomers of this compound, is of paramount importance. rsc.org

Many of the methods described in the previous section can be adapted for stereoselective synthesis. For example, catalytic asymmetric 1,3-dipolar cycloadditions of azomethine ylides are a powerful tool for the enantioselective synthesis of pyrrolidines. nih.gov By using a chiral catalyst, it is possible to control the absolute stereochemistry of the newly formed stereocenters in the pyrrolidine ring.

Similarly, the functionalization of chiral starting materials like L-proline provides a direct entry into enantiomerically pure pyrrolidine derivatives. The inherent chirality of L-proline can be used to direct the stereochemical outcome of subsequent reactions. For instance, the synthesis of a specific diastereomer of a 2,5-disubstituted pyrrolidine can be achieved by carefully choosing the reaction conditions and reagents to control the introduction of the new substituent at the 5-position relative to the existing stereocenter at the 2-position.

Diastereoselective synthesis of pyrrolidines can also be achieved through intramolecular cyclization reactions where the stereochemistry of the acyclic precursor dictates the stereochemical outcome of the cyclization. For example, a copper-promoted intramolecular aminooxygenation of alkenes has been shown to produce 2,5-disubstituted pyrrolidines with high diastereoselectivity.

The table below summarizes some stereoselective approaches to pyrrolidine synthesis.

| Method | Chiral Source/Catalyst | Key Feature | Product Stereochemistry | Reference |

| Catalytic Asymmetric 1,3-Dipolar Cycloaddition | Chiral Metal-Ligand Complex | Enantioselective formation of multiple stereocenters | High ee | nih.gov |

| Functionalization of L-Proline | L-Proline | Chiral pool synthesis | Enantiomerically pure | |

| Intramolecular Aminooxygenation | Chiral Substrate | Diastereoselective cyclization | High dr |

Chiral Catalyst-Mediated Enantioselective Synthesis

The control of stereochemistry is paramount in the synthesis of pharmaceutical intermediates. Chiral catalysts offer a powerful means to achieve high enantioselectivity in the formation of substituted pyrrolidines. Methodologies often involve the use of chiral Lewis acids or organocatalysts to direct the stereochemical outcome of key bond-forming reactions.

One prominent strategy involves the asymmetric hydrogenation of prochiral precursors. For instance, the enantioselective hydrogenation of 5-alkylidene-2,4-diketoimidazolidines and 3-alkylidene-2,5-ketopiperazines has been successfully achieved using a Rhodium/f-spiroPhos complex. nih.gov This approach provides chiral hydantoins and diketopiperazine derivatives with excellent enantioselectivities (up to 99.9% ee) under mild conditions, showcasing a potent method for establishing stereocenters in related heterocyclic systems. nih.gov

Chiral 1,3,2-oxazaborolidines have also emerged as effective Lewis acid catalysts in enantioselective photochemical reactions, such as [2+2] cycloadditions, to form complex chiral scaffolds. nih.gov Although these catalysts have been shown to be multifaceted—altering absorption behaviors, modifying energetic states, and inducing chirality—their application often requires a high catalyst loading (typically 50 mol %) to outcompete the non-catalyzed racemic background reaction. nih.gov Tailoring the structure of the oxazaborolidine catalyst is often necessary for different substrates to achieve optimal results. nih.gov

Furthermore, continuous flow technologies have been combined with enantioselective organophotoredox catalysis for the asymmetric α-alkylation of aldehydes, a process that can be incorporated into a fully telescoped synthesis of active pharmaceutical ingredients (APIs). unimi.it This method demonstrates high productivity and enantioselectivity, offering a scalable and efficient route to chiral building blocks. unimi.it

| Catalyst System | Reaction Type | Substrate Class | Enantioselectivity (ee) | Reference |

| Rh/f-spiroPhos | Asymmetric Hydrogenation | 5-Alkylidene-2,4-diketoimidazolidines | Up to 99.9% | nih.gov |

| Chiral 1,3,2-Oxazaborolidine | [2+2] Photocycloaddition | Coumarins, Cyclic Enones | Variable, requires optimization | nih.gov |

| Organophotoredox Catalyst | Asymmetric α-Alkylation | Aldehydes | Up to 95% | unimi.it |

Biocatalytic Approaches (e.g., ω-Transaminase-Mediated Synthesis)

Biocatalysis provides a green and highly selective alternative to traditional chemical synthesis. mdpi.com ω-Transaminases (ω-TAs) are particularly valuable enzymes for the synthesis of chiral amines, which are key precursors for many pyrrolidine-based compounds. mdpi.comdntb.gov.ua These enzymes catalyze the stereoselective transfer of an amino group from an amine donor to a prochiral ketone, generating enantiomerically pure amines. researchgate.net

ω-TA-mediated synthesis can be applied in several ways: kinetic resolution of racemic amines, asymmetric synthesis from pro-chiral ketones, and deracemization of racemic amines. mdpi.com The industrial application of ω-TAs has been limited by factors such as unfavorable reaction equilibria and substrate inhibition, but significant progress has been made through protein and reaction engineering. dntb.gov.ua For example, protein engineering has been used to improve the thermostability and substrate scope of ω-TAs. mdpi.com

Enzyme cascades involving ω-TAs have been developed to synthesize complex molecules like mono- and disubstituted pyrrolidines in one-pot processes. mdpi.com A notable cascade combines a carboxylic acid reductase (CAR), an ω-TA, and an imine reductase (IRED) to produce chiral piperidines and pyrrolidines. mdpi.com Another cascade uses a monoamine oxidase (MAO) and an ω-TA for the deracemization and dealkylation of amines, leading to chiral 2,5-disubstituted pyrrolidines. mdpi.com Photoenzymatic routes have also been developed, combining photochemical oxyfunctionalization with stereoselective transamination to produce chiral N-Boc-3-aminopyrrolidine with high conversion and greater than 99% enantiomeric excess. nih.gov

| Biocatalytic Strategy | Key Enzyme(s) | Product Type | Key Features | Reference(s) |

| Asymmetric Synthesis | ω-Transaminase (ω-TA) | Chiral Amines | High enantioselectivity from prochiral ketones | mdpi.comresearchgate.net |

| One-Pot Cascade | CAR, ω-TA, IRED | Substituted Pyrrolidines | Multi-step synthesis in a single pot | mdpi.com |

| Photoenzymatic Cascade | Photochemistry + ω-TA | N-Boc-3-aminopyrrolidine | Combines regioselective C-H activation with stereoselective amination | nih.gov |

Diastereoselective Control in Synthesis

Achieving diastereoselective control is critical when synthesizing pyrrolidines with multiple stereocenters. Several powerful strategies have been developed to this end, with multicomponent reactions (MCRs) and 1,3-dipolar cycloadditions being particularly prominent.

A highly diastereoselective synthesis of substituted pyrrolidines has been achieved through an asymmetric multicomponent reaction involving an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent. nih.govnih.gov This one-pot operation can construct up to three contiguous stereogenic centers with high efficiency. nih.gov The reaction proceeds via a Lewis acid-catalyzed intramolecular rearrangement of an intermediate tetrahydrofuran (B95107) derivative to form the pyrrolidine ring as a single diastereomer. nih.gov

Another approach utilizes a Yb(OTf)₃-catalyzed three-component reaction of aldehydes, amines, and 1,1-cyclopropanediesters. organic-chemistry.org This method generates aldimines in situ, which then react to form pyrrolidines with a high degree of diastereoselectivity, favoring a cis relationship between the substituents at the C2 and C5 positions. organic-chemistry.org

The 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes is a classic and effective method for creating densely substituted pyrrolidines. acs.org The use of a chiral N-tert-butanesulfinyl group on a 1-azadiene dipolarophile allows for the highly diastereoselective synthesis of proline derivatives with up to four stereogenic centers. acs.org The stereochemistry of the sulfinyl group directs the absolute configuration of the final pyrrolidine product. acs.org

Specific Reaction Pathways for Compound Synthesis

Optimized One-Pot Debenzylation/Sulfation Processes

While specific literature on a one-pot debenzylation/sulfation process for this compound is not prevalent, the principles can be inferred from related one-pot transformations. One-pot sequences are highly valued for improving efficiency by avoiding the isolation of intermediates. researchgate.net For instance, optimization of a one-pot, two-step procedure for intramolecular hydroamination involves an initial amine oxidation/hydroamination step followed by a separate N-oxide reduction in the same vessel. researchgate.net Similarly, a one-pot directed lithiation/alkylation of a pyrrole (B145914) derivative was developed that also induced the in-situ cleavage of a Boc-protecting group, demonstrating the feasibility of combining reaction and deprotection steps. nih.gov A hypothetical one-pot debenzylation/sulfation process would likely involve catalytic hydrogenation to remove the N-benzyl group, followed by the in-situ addition of a sulfating agent (e.g., sulfur trioxide pyridine (B92270) complex) to the newly formed secondary amine, all within a single reaction vessel to streamline the synthesis.

Decarboxylative Cyanation Techniques

Decarboxylative cyanation represents a powerful and direct method for converting readily available carboxylic acids, such as proline derivatives, into the corresponding nitriles. chemrevlett.com This transformation is particularly relevant for the synthesis of this compound, as it provides a route to install the C5-cyano group.

Visible-light photoredox catalysis has emerged as a mild and efficient method for this conversion. rsc.org In a typical system, an iridium-based photocatalyst is used in combination with a cyanating agent like cyanobenziodoxolone (CBX) to convert α-amino acids into α-amino nitriles at room temperature. rsc.org The scope of this reaction is broad, tolerating various functional groups and accommodating non-cyclic amino acids as well. rsc.org

Another advanced approach merges photoredox catalysis with copper catalysis to achieve enantioselective decarboxylative cyanation. organic-chemistry.org This dual catalytic system generates benzylic radicals from achiral carboxylic acids, which are then trapped enantioselectively by a chiral copper(II) cyanide species. organic-chemistry.org This method yields enantiomerically enriched alkyl nitriles with high yields and selectivities. organic-chemistry.org The development of electrophilic cyanating reagents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) has also provided efficient pathways for the decarboxylative cyanation of both aryl and alkyl carboxylic acids under relatively mild, oxidant-free conditions. nih.gov

| Method | Catalyst(s) | Cyanide Source | Key Features | Reference(s) |

| Photoredox Catalysis | Iridium photocatalyst | Cyanobenziodoxolone (CBX) | Mild, room temperature conditions; broad substrate scope | rsc.org |

| Cooperative Catalysis | Ir(ppy)₃ + CuBr | Not specified | Enantioselective; converts achiral acids to chiral nitriles | organic-chemistry.org |

| Electrophilic Cyanation | Palladium/Silver | N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) | Mild, oxidant-free conditions | nih.gov |

Condensation Reactions

Condensation reactions are fundamental to the synthesis of the pyrrolidine core and its precursors. The Knoevenagel condensation, for example, is a key step in preparing the electron-deficient alkene dipolarophiles used in 1,3-dipolar cycloaddition reactions. nih.gov This reaction typically involves the condensation of an aldehyde with an active methylene (B1212753) compound, such as methyl 2-cyanoacetate, often catalyzed by a base like piperidine. nih.gov The resulting cyanoacrylates are ideal substrates for subsequent cycloaddition with azomethine ylides to form highly substituted cyanopyrrolidines. nih.gov

The formation of the pyrrolidine ring itself can be viewed as a condensation process. For example, the reaction of ethyl 5-chloro-4-formylpyrrole-3-carboxylates with nitromethane (B149229) yields an intermediate that reacts with an N-methylazomethine ylide to form a 4-nitropyrrolidin-3-yl substituted pyrrole. researchgate.net Furthermore, the synthesis of pyrrolidines from 1,4-butanediol (B3395766) and ammonia over a heterogeneous catalyst involves successive N-alkylation and cyclization, which are forms of condensation. rsc.org The choice of condensing agents and reaction conditions is crucial for driving these reactions to completion, especially when dealing with thermally unstable compounds. tcichemicals.com

Large-Scale Synthesis Considerations and Optimization

The transition from laboratory-scale synthesis to large-scale industrial production of this compound, a key pharmaceutical intermediate, presents a unique set of challenges that necessitate careful consideration and optimization of the synthetic route. The primary goals of large-scale synthesis are to ensure cost-effectiveness, high yield and purity, operational safety, and environmental sustainability. While specific large-scale manufacturing data for this compound is not extensively published, general principles of process chemistry and insights from the production of analogous heterocyclic compounds provide a framework for understanding the critical aspects of its potential industrial synthesis.

A significant challenge in scaling up the synthesis of complex molecules like this compound lies in maintaining reaction efficiency and selectivity. Reactions that perform well on a gram scale may behave differently in large reactors due to issues with heat and mass transfer. Therefore, a thorough investigation into reaction parameters is crucial. This includes optimizing temperature, pressure, reaction time, and the mode of reagent addition to maximize the yield of the desired product while minimizing the formation of impurities.

The choice of raw materials and reagents is another critical factor. For a commercially viable process, starting materials must be readily available and cost-effective. Furthermore, the use of hazardous or toxic reagents should be avoided or minimized to ensure worker safety and reduce the environmental impact of the process. The development of "green" synthetic routes, employing less hazardous solvents and reagents and minimizing waste generation, is a growing trend in the pharmaceutical industry.

Purification of the final product and intermediates is also a major consideration in large-scale synthesis. Chromatographic purification methods, which are common in laboratory settings, are often impractical and expensive on an industrial scale. Therefore, developing a process that yields a product of high purity directly from the reaction mixture, or one that can be purified by simple crystallization or extraction, is highly desirable. This often involves a detailed study of the impurity profile of the reaction and devising strategies to control the formation of key impurities.

To illustrate the impact of process optimization on the large-scale synthesis of related heterocyclic compounds, consider the following hypothetical optimization table. This table demonstrates how systematic adjustments to reaction conditions can lead to significant improvements in yield and purity, which are critical for industrial production.

Table 1: Hypothetical Optimization of a Key Reaction Step in the Synthesis of a Pyrrolidine Intermediate

| Parameter | Initial Conditions | Optimized Conditions | Impact on Yield and Purity |

|---|---|---|---|

| Catalyst | Catalyst A | Catalyst B | Increased yield by 15%, reduced formation of a key impurity |

| Solvent | Dichloromethane | Ethyl Acetate | Improved safety profile, easier solvent recovery, and reduced environmental impact |

| Temperature | 80°C | 60°C | Reduced energy consumption and minimized thermal degradation of the product |

| Reaction Time | 24 hours | 12 hours | Increased reactor throughput and reduced operational costs |

| Purification Method | Chromatography | Crystallization |

Chemical Reactivity and Derivatization Studies of Ethyl 5 Cyanopyrrolidine 2 Carboxylate

Fundamental Reaction Types and Transformation Potentials

The chemical behavior of Ethyl 5-cyanopyrrolidine-2-carboxylate is characterized by the distinct reactivity of its ester and nitrile functionalities, as well as the pyrrolidine (B122466) ring itself. These groups can undergo a variety of fundamental reactions, providing pathways to a wide array of chemical structures.

While specific oxidation studies on this compound are not extensively documented, the reactivity of the pyrrolidine ring is subject to oxidation. The secondary amine and the adjacent methylene (B1212753) carbons are potential sites for oxidative transformation. Mild thermal oxidation of the parent pyrrolidine structure is known to lead to the formation of 2-pyrrolidone. tamu.edu More comprehensive oxidation can result in the formation of succinimide. tamu.edu The specific outcome of an oxidation reaction on this compound would depend on the reagents and conditions employed, with potential for C-H functionalization or conversion of the amine to an N-acyliminium ion intermediate, particularly if the nitrogen is protected. nih.gov

Table 1: Potential Oxidation Reactions

| Oxidizing Agent | Potential Product(s) | Notes |

|---|---|---|

| Mild Air Oxidation | Ethyl 5-cyano-2-oxopyrrolidine-2-carboxylate | Oxidation of the pyrrolidine ring at the carbon adjacent to the nitrogen. |

| Stronger Oxidants | Derivatives of Succinimide | Involves cleavage and further oxidation of the pyrrolidine ring. |

The ester and nitrile groups of this compound are both susceptible to reduction. Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are capable of reducing both functionalities simultaneously. byjus.commasterorganicchemistry.com The ethyl ester group would be reduced to a primary alcohol (hydroxymethyl group), and the nitrile group would be reduced to a primary amine (aminomethyl group). byjus.comdoubtnut.com This concurrent reduction provides a direct route to (5-(aminomethyl)pyrrolidin-2-yl)methanol, a valuable amino-diol building block. Selective reduction of one group in the presence of the other would require careful selection of reagents and protecting group strategies.

Table 2: Potential Reduction Reactions

| Reducing Agent | Functional Group Targeted | Product |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Ester and Nitrile | (5-(aminomethyl)pyrrolidin-2-yl)methanol |

| Diisobutylaluminum hydride (DIBAL-H) | Ester / Nitrile | Potential for selective reduction to an aldehyde (from ester) or imine/aldehyde (from nitrile) under controlled conditions. libretexts.org |

The carbon atom of the cyano group is electrophilic and can be attacked by strong nucleophiles, such as Grignard reagents or organolithium compounds. This reaction pathway converts the nitrile into an imine intermediate, which upon acidic workup, hydrolyzes to a ketone. libretexts.orglibretexts.org This transformation offers a method for carbon-carbon bond formation at the C5 position of the pyrrolidine ring, allowing for the introduction of various alkyl or aryl groups and the synthesis of 5-acylpyrrolidine derivatives. The nitrile group itself is generally a poor leaving group and does not typically undergo classical nucleophilic substitution unless activated. nih.gov

Both the ester and nitrile groups can be hydrolyzed under either acidic or basic conditions. chemistrysteps.com

Ester Hydrolysis : The ethyl ester can be saponified using an aqueous base (e.g., NaOH, KOH) or hydrolyzed under acidic conditions (e.g., aq. HCl, H₂SO₄) to yield the corresponding 5-cyanopyrrolidine-2-carboxylic acid. nii.ac.jppharmacy180.com Base-promoted hydrolysis is typically irreversible due to the formation of the carboxylate salt.

Nitrile Hydrolysis : The nitrile group can be hydrolyzed to a carboxylic acid, proceeding through an intermediate carboxamide. nih.govgenscript.comebsco.com This reaction is often carried out under strong acidic or basic conditions with heating. chemistrysteps.com The complete hydrolysis of both functional groups would result in the formation of pyrrolidine-2,5-dicarboxylic acid. Studies on related cyanopyrrolidine compounds, such as DPP-4 inhibitors, show that this nitrile-to-carboxylic acid conversion can also be a significant metabolic pathway mediated by enzymes. nih.govgenscript.com

Decarboxylation is the removal of a carboxyl group, typically with the release of carbon dioxide. For this compound, this process would first require the hydrolysis of the ethyl ester to the free carboxylic acid, forming 5-cyanopyrrolidine-2-carboxylic acid. The resulting α-amino acid structure could then potentially undergo decarboxylation. The decarboxylation of pyrrole-2-carboxylic acid (the aromatic analogue) has been studied and is known to be catalyzed by acid. researchgate.net Similar principles may apply to the saturated pyrrolidine ring, where protonation could facilitate the loss of CO₂. google.com However, this transformation is not always facile and may require specific catalysts or harsh thermal conditions.

Functional Group Interconversions and Modifications for Derivative Synthesis

The presence of multiple reactive sites on this compound allows for extensive functional group interconversions, serving as a platform for derivative synthesis.

From Nitrile to Amine : The reduction of the nitrile to a primary amine opens up numerous possibilities for derivatization, including acylation to form amides, alkylation to form secondary or tertiary amines, or reaction with aldehydes/ketones to form imines, which can be subsequently reduced (reductive amination).

From Ester to Alcohol : The reduction of the ester to a primary alcohol provides a hydroxyl group that can be used in subsequent reactions such as esterification to introduce different acyl groups, etherification, or oxidation to an aldehyde.

Hydrolysis and Amidation : Hydrolysis of the ester to the carboxylic acid allows for the formation of a wide range of amides via coupling reactions with various amines, mediated by standard peptide coupling reagents (e.g., DCC, EDC).

Cyclization Reactions : The simultaneous reduction of both the ester and nitrile groups yields an amino-alcohol. This derivative contains nucleophilic amine and hydroxyl groups that could potentially be used in intramolecular cyclization reactions to form bicyclic structures, depending on the length and nature of any attached linkers. Similarly, hydrolysis of both groups to a diacid could be a precursor for forming cyclic anhydrides or imides.

These transformations highlight the utility of this compound as a versatile scaffold for constructing a diverse library of substituted pyrrolidine derivatives for various applications, including pharmaceutical and materials science.

Alkylation and Esterification Procedures

No specific procedures for the N-alkylation of this compound have been reported. In general, the alkylation of secondary amines on a pyrrolidine ring can be achieved using various alkylating agents (e.g., alkyl halides, sulfates) in the presence of a base. The choice of base and solvent would be critical to control the reaction and would likely depend on the reactivity of the specific alkylating agent.

Esterification, in the context of this molecule, would typically refer to the modification of the carboxylate group. As the compound is already an ethyl ester, this subsection is not directly applicable without considering transesterification reactions, for which no specific studies have been found.

Acylation Reactions

There is no available literature describing the N-acylation of this compound. Typically, acylation of the pyrrolidine nitrogen is accomplished using acylating agents like acid chlorides or anhydrides, often in the presence of a non-nucleophilic base to neutralize the acid byproduct. The reactivity of the nitrogen lone pair would be influenced by the electron-withdrawing nature of the adjacent cyano and ester groups.

Silylation Techniques

Specific silylation techniques for this compound have not been documented. Silylation of the N-H bond in pyrrolidine derivatives is a common protection strategy in organic synthesis, typically employing silylating agents such as trimethylsilyl (B98337) chloride (TMSCl) or tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base like triethylamine (B128534) or imidazole.

Regio- and Stereoselectivity in Derivatization

There is a lack of specific research on the regio- and stereoselectivity in the derivatization of this compound.

Regioselectivity: The primary site of reaction for alkylation, acylation, and silylation would be the nitrogen atom of the pyrrolidine ring, as it is the most nucleophilic center. Reactions involving the cyano or ester groups would require different reagents and conditions and are not the primary focus of derivatization of the core heterocyclic structure.

Stereoselectivity: The stereochemistry of this compound, which possesses chiral centers at the C2 and C5 positions, is a critical factor. Any derivatization at the nitrogen atom would not create a new stereocenter. However, the existing stereochemistry would likely influence the approach of reagents and could be a directing factor in more complex reactions, although no studies are available to confirm this. The stereochemical outcome of any reaction would need to be determined through experimental analysis.

Due to the absence of specific research data, no data tables can be generated for the chemical reactivity and derivatization of this compound.

Applications in Advanced Organic Synthesis and Chemical Research

Role as a Chiral Building Block for Complex Molecular Architectures

In the realm of organic synthesis, chiral building blocks are fundamental components used to construct enantiomerically pure complex molecules. nih.govsemanticscholar.org Ethyl 5-cyanopyrrolidine-2-carboxylate, specifically isomers like (2S,5R)-ethyl 5-cyanopyrrolidine-2-carboxylate, exemplifies such a building block. synhet.com Its rigid, five-membered ring structure provides a predictable three-dimensional orientation for its functional groups, which is a critical factor in asymmetric synthesis.

The synthesis of single-enantiomer drugs is a cornerstone of modern pharmaceutical development, as different enantiomers of a chiral drug can have vastly different biological activities. semanticscholar.org The defined stereochemistry of this compound is transferred to subsequent products, ensuring the synthesis of optically pure substances. This process, known as chirality transfer, is highly efficient and circumvents the need for costly and often low-yielding chiral resolution steps later in a synthetic sequence. The pyrrolidine (B122466) core is a privileged scaffold in medicinal chemistry, frequently appearing in biologically active compounds. nih.govnih.gov

The pyrrolidine ring is a core structural motif in a vast array of natural products, particularly in the alkaloid family. Chiral pyrrolidine derivatives are therefore indispensable precursors in the total synthesis of these complex molecules. nih.gov The functional groups on this compound—the nitrile and the ethyl ester—are versatile handles that can be elaborated into various other functionalities required for the final natural product target. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, while the ester can be reduced to an alcohol or converted to an amide, opening pathways to diverse synthetic intermediates.

| Functional Group | Potential Transformation | Resulting Moiety | Relevance in Natural Products |

|---|---|---|---|

| Cyano (-CN) | Reduction (e.g., with H₂, Raney Ni) | Aminomethyl (-CH₂NH₂) | Side chains in alkaloids, amino sugars |

| Cyano (-CN) | Hydrolysis (acid or base) | Carboxamide (-CONH₂) or Carboxylic Acid (-COOH) | Amide-containing natural products, peptide fragments |

| Ethyl Ester (-COOEt) | Reduction (e.g., with LiAlH₄) | Hydroxymethyl (-CH₂OH) | Primary alcohol functionalities |

| Ethyl Ester (-COOEt) | Aminolysis (with R-NH₂) | Amide (-CONHR) | Peptide bonds, complex amides |

Unnatural amino acids are crucial components in peptide-based drug discovery, offering resistance to enzymatic degradation and the ability to probe or modulate biological processes. This compound is an excellent starting material for the synthesis of substituted proline analogs. Proline's unique cyclic structure imparts conformational rigidity to peptides, and derivatives of proline are used to fine-tune this property. The nitrile and ester groups can be chemically manipulated to introduce novel side chains at the C5 position, which are not found in natural proline, thereby creating valuable unnatural amino acids for peptidomimetic design.

Integration into Polycyclic Frameworks for Structural Diversity

The development of molecules with diverse three-dimensional shapes is a key objective in drug discovery. The pyrrolidine ring of this compound can serve as a scaffold upon which additional rings can be constructed, leading to polycyclic frameworks. The nitrile and ester functionalities can participate in various cyclization reactions, such as cycloadditions or intramolecular condensations, to form fused or bridged bicyclic systems. This strategy allows for the systematic exploration of chemical space by generating libraries of complex, structurally diverse molecules from a common starting material.

Design of Analogs with Modified Functional Group Orientations

In medicinal chemistry, the synthesis of analogs is a standard approach to optimize the biological activity and pharmacokinetic properties of a lead compound. Starting with this compound, chemists can design and synthesize a wide range of analogs by modifying its functional groups. For example, the ethyl ester can be converted into a series of different esters or amides to alter the molecule's polarity and hydrogen bonding capacity. Similarly, the nitrile group can be converted into other functionalities like tetrazoles, which are common bioisosteres for carboxylic acids. This systematic modification allows for the exploration of structure-activity relationships (SAR) and the fine-tuning of a molecule's properties for a specific biological target.

| Original Functional Group | Modification Reaction | Resulting Analog Functional Group | Purpose of Modification |

|---|---|---|---|

| Ethyl Ester (-COOEt) | Transesterification | Methyl, Benzyl, etc. Ester | Modify steric bulk and solubility |

| Ethyl Ester (-COOEt) | Saponification followed by Amide Coupling | Primary, Secondary, Tertiary Amide | Alter hydrogen bonding and metabolic stability |

| Cyano (-CN) | Reaction with Sodium Azide | Tetrazole | Introduce a carboxylic acid bioisostere |

| Pyrrolidine Nitrogen (N-H) | Alkylation or Acylation | N-Alkyl or N-Acyl Pyrrolidine | Block hydrogen bond donation, add substituents |

Mechanistic and Theoretical Investigations of Ethyl 5 Cyanopyrrolidine 2 Carboxylate

Reaction Mechanism Elucidation in Synthesis and Transformations

The synthesis of the pyrrolidine (B122466) ring, a core component of Ethyl 5-cyanopyrrolidine-2-carboxylate, is often achieved through [3+2] cycloaddition reactions, a powerful tool for constructing five-membered heterocyclic rings. rsc.org One of the most prominent methods involves the 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes. rsc.orgnih.gov

A plausible mechanism for the synthesis of the this compound scaffold involves the reaction of an azomethine ylide, generated in situ from an iminoester, with an acrylate (B77674) derivative like ethyl acrylate. nih.gov The reaction can be catalyzed by various Lewis acids, with silver(I) salts showing particular efficacy in promoting the reaction under mild conditions. nih.gov The catalytic cycle is thought to involve the coordination of the silver(I) cation to the iminoester, facilitating the deprotonation and formation of the azomethine ylide. This ylide then undergoes a concerted or stepwise cycloaddition with the acrylate. The regioselectivity of the reaction, leading to the 5-cyano-2-carboxylate substitution pattern, is governed by the electronic and steric properties of both the dipole and the dipolarophile. nih.gov Computational studies on similar 1,3-dipolar cycloadditions suggest that the reaction proceeds through a polar mechanism where the electron density flows from the azomethine ylide to the dipolarophile. researchgate.net

Another potential synthetic route involves the intramolecular cyclization of a linear precursor. mdpi.commdpi.com This could entail the formation of the C-N bond of the pyrrolidine ring through the nucleophilic attack of an amine onto an electrophilic carbon center within the same molecule. For instance, a precursor containing a nitrile group and an ester, along with a latent amine, could be induced to cyclize under specific reaction conditions. The mechanism would likely involve the activation of the electrophilic center and subsequent intramolecular attack by the amine.

Transformations of the cyano and ester functionalities on the pyrrolidine ring can also be mechanistically understood. For example, the hydrolysis of the ester group to a carboxylic acid typically proceeds through a nucleophilic acyl substitution mechanism, which can be either acid or base-catalyzed. The nitrile group can undergo various transformations, such as reduction to an amine or hydrolysis to a carboxylic acid, each with its own well-established reaction mechanism.

Molecular Interactions and Binding Mode Analysis

The cyanopyrrolidine scaffold is a key feature in a number of potent enzyme inhibitors, and as such, its molecular interactions have been the subject of considerable study.

A significant body of research has focused on cyanopyrrolidine derivatives as inhibitors of dipeptidyl peptidase IV (DPP-IV), a serine peptidase that plays a crucial role in glucose metabolism. nih.govnih.gov DPP-IV inhibitors are an important class of drugs for the treatment of type 2 diabetes. nih.govnih.gov

X-ray crystallography and molecular modeling studies have revealed the binding mode of cyanopyrrolidine inhibitors within the active site of DPP-IV. nih.govresearchgate.netnih.gov The pyrrolidine ring of the inhibitor typically occupies the S1 pocket of the enzyme, which is a hydrophobic pocket. nih.gov The nitrile group of these inhibitors is a key pharmacophore and forms a reversible covalent bond with the catalytic serine residue (Ser630) in the active site of DPP-IV. researchgate.net This covalent interaction is crucial for the high potency of these inhibitors.

Several key amino acid residues in the DPP-IV active site are involved in the binding of cyanopyrrolidine inhibitors. These include Tyr662, Tyr547, Glu205, and Glu206. researchgate.netnih.gov The side chains of Tyr662 and Tyr547 form hydrophobic interactions with the pyrrolidine ring. researchgate.net The glutamate (B1630785) residues, Glu205 and Glu206, form salt bridges and hydrogen bonds with the protonated nitrogen of the pyrrolidine ring. nih.gov Additionally, the nitrile group can form hydrogen bonds with backbone amides in the active site. nih.gov

The following table summarizes the key interactions between cyanopyrrolidine inhibitors and the DPP-IV active site:

| Inhibitor Moiety | DPP-IV Residue(s) | Type of Interaction |

|---|---|---|

| Cyanopyrrolidine Ring | S1 Pocket (hydrophobic) | Hydrophobic interactions |

| Nitrile Group | Ser630 | Reversible covalent bond |

| Pyrrolidine Nitrogen | Glu205, Glu206 | Salt bridge, Hydrogen bond |

| Pyrrolidine Ring | Tyr662, Tyr547 | Hydrophobic interactions |

Hydrogen bonding plays a critical role in the molecular interactions of cyanopyrrolidine derivatives. As mentioned in the context of DPP-IV inhibition, the protonated nitrogen of the pyrrolidine ring acts as a hydrogen bond donor, interacting with the glutamate residues in the active site. nih.gov The nitrile group, with its lone pair of electrons, can act as a hydrogen bond acceptor. nih.gov The ester group at the 2-position also contains a carbonyl oxygen that can participate in hydrogen bonding as an acceptor.

Steric factors are also crucial for effective binding. The size and shape of the substituents on the pyrrolidine ring must be complementary to the binding site. For instance, in DPP-IV inhibitors, the S1 pocket has a defined size, and bulky substituents on the pyrrolidine ring can lead to a loss of potency due to steric hindrance. The stereochemistry of the substituents is also critical, as the precise three-dimensional arrangement of the functional groups is necessary for optimal interaction with the chiral environment of the enzyme's active site.

Structure-Activity Relationship (SAR) Studies in Related Pyrrolidine Derivatives

Structure-activity relationship (SAR) studies of cyanopyrrolidine derivatives have been instrumental in the development of potent and selective enzyme inhibitors, particularly for DPP-IV. nih.govnih.gov These studies have systematically explored how modifications to different parts of the molecule affect its biological activity.

The 2-cyanopyrrolidine scaffold is a common feature in many potent DPP-IV inhibitors and is considered a key pharmacophore. nih.gov The nitrile group's ability to form a reversible covalent bond with the catalytic serine is a major contributor to the high affinity of these compounds. researchgate.net

Modifications at the 5-position of the pyrrolidine ring have been shown to significantly impact potency and selectivity. mdpi.com Introducing various substituents at this position allows for probing of the S2 pocket of DPP-IV. The nature of these substituents, including their size, shape, and electronic properties, influences the binding affinity. For example, the introduction of a second pyrrolidine ring at the 5-position has led to the discovery of extremely potent inhibitors. mdpi.com

The following table summarizes the general SAR trends for cyanopyrrolidine-based DPP-IV inhibitors:

| Molecular Feature | Modification | Effect on Activity |

|---|---|---|

| 2-Cyano Group | Essential for high potency | Forms reversible covalent bond with catalytic serine |

| Pyrrolidine Ring | Core scaffold | Occupies the S1 pocket |

| 5-Position Substituent | Varies in size and nature | Interacts with the S2 pocket; significantly influences potency and selectivity |

| 2-Position Functional Group | Ester or Amide | Can be modified to introduce larger groups to interact with the S2 pocket |

Computational Chemistry Approaches

Molecular Modeling and Simulation Techniques

Molecular modeling encompasses a range of computational techniques used to visualize, simulate, and analyze the structure and behavior of molecules. nih.govdromicslabs.com These methods are fundamental in modern drug design and materials science, allowing researchers to study molecular interactions in a virtual environment. dromicslabs.comnumberanalytics.com Key techniques include molecular mechanics (MM) and molecular dynamics (MD) simulations.

Molecular mechanics uses classical physics to model the potential energy of a molecule based on the positions of its atoms. This approach is computationally efficient and suitable for large systems. numberanalytics.com Molecular dynamics (MD) simulation, on the other hand, studies the physical movement of atoms and molecules over time. dromicslabs.comyoutube.com By solving Newton's laws of motion for a system, MD provides a view of its dynamic evolution, offering insights into conformational changes, solvent effects, and binding processes. youtube.comnih.gov

For a flexible molecule like Ethyl 5-cyanopyrrolidine-2-carboxylate, MD simulations can reveal how the pyrrolidine (B122466) ring puckers and how the ethyl ester and cyano groups orient themselves in different environments, such as in an aqueous solution. bioexcel.euresearchgate.net While specific simulation studies on this compound are not prevalent, the application of these standard techniques would be a crucial first step in understanding its dynamic behavior. bioinformaticsreview.comupc.edu

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations are based on the principles of quantum mechanics to describe the electronic structure of molecules. libretexts.orgnih.gov These methods provide highly accurate information about molecular properties. Among the most widely used quantum chemical methods is Density Functional Theory (DFT). wikipedia.orgnih.gov

DFT is a versatile and popular computational modeling method used to investigate the electronic structure of many-body systems, including atoms and molecules. wikipedia.org Its popularity stems from a favorable balance between computational cost and accuracy. nih.gov The core principle of DFT is that the properties of a multi-electron system can be determined from its electron density, which is a function of only three spatial coordinates. wikipedia.org This approach allows for the calculation of various molecular properties, including:

Optimized molecular geometries

Ground-state energies

Vibrational frequencies (for interpreting IR spectra)

NMR chemical shifts nih.govnumberanalytics.com

DFT is extensively applied to study heterocyclic organic compounds, providing deep insights into their electronic characteristics and reactivity. nih.govrepositorioinstitucional.mx For this compound, DFT calculations would be the method of choice to obtain a precise 3D structure and to understand the distribution of electrons within the molecule, which governs its chemical behavior.

Conformational Analysis and Energy Minimization

The primary goal of this analysis is to identify the most stable, low-energy conformations, as these are the ones the molecule is most likely to adopt. amrita.edu This is achieved through a computational process called energy minimization or geometry optimization . slideshare.netwikipedia.org This process systematically alters the geometry of a molecule to find an arrangement on its potential energy surface where the net forces on each atom are close to zero, corresponding to a stable or meta-stable structure. wikipedia.orgbiosolveit.dequora.com

For a molecule containing a flexible five-membered ring like this compound, conformational analysis is particularly important. The pyrrolidine ring can adopt various non-planar conformations, such as "envelope" or "twist" forms. Energy minimization calculations, using methods ranging from fast molecular mechanics to more accurate DFT, can determine the preferred puckering of the ring and the orientation of its substituents (the cyano and ethyl carboxylate groups) to achieve the lowest energy state. numberanalytics.comrsc.org

| Method | Description | Application |

| Molecular Mechanics (MM) | Uses classical physics and empirical force fields to calculate the energy of a conformation. It is computationally fast. | Rapidly screen thousands of possible conformations to identify a smaller set of low-energy candidates for further analysis. |

| Quantum Mechanics (QM) | Uses quantum physics to provide a more accurate description of molecular energies. DFT is a common QM method for this purpose. | Refine the geometries and accurately calculate the relative energies of the low-energy conformers identified by MM. |

| Molecular Dynamics (MD) | Simulates the movement of atoms over time, allowing the molecule to naturally explore different conformations. | Explore the conformational landscape and identify transitions between different stable states, providing a dynamic view of flexibility. |

Prediction of Reactivity and Selectivity in Organic Reactions

Computational chemistry, and DFT in particular, provides a powerful framework for predicting the chemical reactivity and selectivity of molecules. digitellinc.comwalshmedicalmedia.com By analyzing the electronic structure, chemists can understand where and how a molecule is likely to react. mdpi.com This is accomplished by calculating a set of conceptual DFT-based reactivity descriptors. mdpi.comresearchgate.net

Key descriptors include:

HOMO and LUMO Energies : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity).

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is an indicator of chemical stability. A large gap suggests high stability and low reactivity, while a small gap suggests higher reactivity.

Local Reactivity Descriptors : Condensed Fukui functions are used to identify the most reactive atomic sites within a molecule for nucleophilic, electrophilic, or radical attack, thus predicting regioselectivity. repositorioinstitucional.mx

For this compound, these calculations could predict whether an electrophile would preferentially attack the nitrogen of the cyano group or the oxygen of the ester carbonyl. Likewise, it could predict the most acidic proton for deprotonation by a base.

| Descriptor | Definition | Chemical Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron; a measure of electron-donating ability. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added; a measure of electron-accepting ability. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. |

| Electronic Chemical Potential (μ) | μ = -(I + A) / 2 | The "escaping tendency" of electrons from a system. Governs the direction of charge flow between reactants. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the ability of a species to accept electrons; a high value indicates a strong electrophile. |

Binding Affinity and Molecular Docking Studies

Molecular docking is a computational technique used extensively in drug discovery to predict how a small molecule (ligand), such as this compound, binds to the active site of a macromolecular target, typically a protein. verisimlife.comoup.comsciepub.com The process involves two main stages: generating a variety of possible binding poses of the ligand within the target's binding site and then "scoring" these poses to estimate the strength of the interaction, known as the binding affinity. oup.commdpi.com

The binding affinity is a measure of how strongly the ligand binds to the protein and is often expressed as a binding free energy (e.g., in kcal/mol) or an inhibition constant (Ki). nih.gov Docking programs use scoring functions to rank different poses and predict this affinity. sciepub.com A more negative binding energy value typically indicates a more stable protein-ligand complex and stronger binding.

This technique is invaluable for:

Virtual Screening : Rapidly testing large libraries of compounds to identify potential drug candidates. dromicslabs.com

Lead Optimization : Suggesting modifications to a known active molecule to improve its binding affinity and selectivity.

Mechanism of Action Studies : Proposing a binding mode that can explain a molecule's biological activity.

Analytical and Spectroscopic Characterization Methodologies for Ethyl 5 Cyanopyrrolidine 2 Carboxylate

Chromatographic Separation Techniques

Chromatography is fundamental to isolating and purifying Ethyl 5-cyanopyrrolidine-2-carboxylate from reaction mixtures and determining its purity. The choice between liquid and gas chromatography depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a preferred method for the analysis of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. nih.gov In this technique, a non-polar stationary phase (such as C18-silica) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For a polar compound like an amino acid ester, elution is typically achieved using a gradient of an organic solvent (like acetonitrile (B52724) or methanol) mixed with an aqueous buffer. semanticscholar.org The use of alternative green solvents such as ethanol (B145695) is also being explored to reduce the environmental impact of these methods. semanticscholar.org

| Parameter | Typical Conditions for HPLC Analysis |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Elution | Gradient elution, starting with a low percentage of B, increasing over time |

| Flow Rate | 1.0 mL/min |

| Detection | UV detector at a low wavelength (e.g., 210 nm) due to lack of a strong chromophore |

| Temperature | Ambient or controlled (e.g., 25 °C) |

Gas Chromatography (GC, GC FID)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. academicjournals.orgsemanticscholar.org While this compound may possess sufficient volatility for GC analysis, derivatization is often employed to improve its thermal stability and chromatographic behavior. core.ac.uk Silylation is a common derivatization strategy for compounds containing polar functional groups. core.ac.uk The analysis is performed by injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column containing the stationary phase. A Flame Ionization Detector (FID) provides high sensitivity for organic compounds.

| Parameter | Typical Conditions for GC Analysis |

| Column | Capillary column with a non-polar or mid-polar stationary phase (e.g., 5% Phenyl Polysiloxane) |

| Carrier Gas | Helium or Hydrogen at a constant flow rate |

| Inlet Temperature | 250 °C |

| Oven Program | Temperature ramp (e.g., start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min) |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

Mass Spectrometry (MS) Techniques

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns. researchgate.net It is most powerfully used when coupled with a chromatographic separation technique.

Liquid Chromatography-Mass Spectrometry (LCMS)

LCMS combines the separation capabilities of HPLC with the detection power of mass spectrometry. This hyphenated technique is ideal for the analysis of this compound, providing both retention time data for identification and mass data for confirmation. Electrospray ionization (ESI) is a common soft ionization technique used in LCMS that allows for the analysis of polar, non-volatile molecules. nih.gov The compound would likely be detected as a protonated molecular ion [M+H]⁺ in positive ion mode. For this compound (Molecular Formula: C₈H₁₂N₂O₂, Molecular Weight: 168.19 g/mol ), the expected [M+H]⁺ ion would be observed at an m/z of approximately 169.1. Further fragmentation (MS/MS) can be induced to confirm the structure.

| Ionization Mode | Predicted Ion | m/z (approx.) | Predicted Fragment Ions (from MS/MS) |

| ESI Positive | [M+H]⁺ | 169.1 | Loss of ethanol (m/z 123.1)Loss of the ethoxycarbonyl group (m/z 97.1)Fragmentation of the pyrrolidine (B122466) ring |

Gas Chromatography-Mass Spectrometry (GCMS)

GCMS couples a gas chromatograph with a mass spectrometer, providing a robust method for the identification of volatile compounds. researchgate.netresearchgate.net In GCMS, electron ionization (EI) is typically used, which is a high-energy process that causes extensive fragmentation of the molecule. semanticscholar.org This fragmentation provides a characteristic "fingerprint" mass spectrum that can be used for structural elucidation and identification by comparison to spectral libraries. The fragmentation of this compound would be expected to involve the loss of the ethyl and ethoxy groups, as well as cleavage of the pyrrolidine ring.

| Technique | Predicted Major Fragments |

| Electron Ionization (EI) | Molecular Ion (M⁺): m/z 168Loss of -OCH₂CH₃: m/z 123Loss of -COOCH₂CH₃: m/z 95Loss of C₂H₅: m/z 139Fragment from ring cleavage: Various smaller m/z values |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous elucidation of molecular structure. It provides detailed information about the carbon-hydrogen framework of a molecule. princeton.edu Both ¹H NMR and ¹³C NMR experiments are essential for the complete characterization of this compound. Spectra are typically recorded in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). rsc.org

For this compound, the ¹H NMR spectrum would show distinct signals for the protons of the ethyl group (a quartet and a triplet) and complex multiplets for the five protons on the pyrrolidine ring due to their diastereotopic nature and spin-spin coupling.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the ester and the carbon of the nitrile group would appear at the downfield end of the spectrum, while the carbons of the ethyl group and the pyrrolidine ring would appear at the upfield end. libretexts.org

| Predicted ¹H NMR Data (in CDCl₃) |

| Chemical Shift (δ, ppm) |

| ~ 4.20 |

| ~ 1.25 |

| ~ 4.5-4.7 |

| ~ 4.0-4.2 |

| ~ 2.0-2.5 |

| Predicted ¹³C NMR Data (in CDCl₃) |

| Chemical Shift (δ, ppm) |

| ~ 170-175 |

| ~ 118-122 |

| ~ 61 |

| ~ 58-60 |

| ~ 45-50 |

| ~ 25-35 |

| ~ 14 |

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the number, connectivity, and chemical environment of hydrogen atoms. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the ethyl group and the pyrrolidine ring are expected.

The ethyl ester group gives rise to two characteristic signals: a quartet and a triplet. The methylene (B1212753) protons (-O-CH₂-CH₃) are adjacent to an oxygen atom, which deshields them, causing their signal to appear downfield, typically around 4.2 ppm. This signal is split into a quartet by the three neighboring protons of the methyl group. The terminal methyl protons (-O-CH₂-CH₃) are more shielded and appear further upfield, usually around 1.3 ppm, as a triplet due to coupling with the adjacent methylene protons.

The protons on the pyrrolidine ring (C₅H₇N) will exhibit more complex splitting patterns and chemical shifts depending on their specific location and stereochemistry. The proton at the C2 position (α to the carboxylate group) and the proton at the C5 position (α to the cyano group) are expected to be the most deshielded of the ring protons, appearing in the range of 4.3-4.8 ppm. The remaining methylene protons on the ring (at C3 and C4) would typically resonate in the more shielded region of 2.0-2.5 ppm. The NH proton of the pyrrolidine ring would likely appear as a broad singlet.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.5 | Multiplet | 1H | H-5 (CH-CN) |

| ~ 4.3 | Multiplet | 1H | H-2 (CH-COOEt) |

| ~ 4.2 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~ 2.4 | Multiplet | 2H | H-3 (CH₂) |

| ~ 2.2 | Multiplet | 2H | H-4 (CH₂) |

| ~ 1.3 | Triplet | 3H | -O-CH₂-CH₃ |

Carbon Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum.

The carbonyl carbon of the ethyl ester (-C =O) is significantly deshielded and is expected to resonate in the downfield region, typically around 170-175 ppm. docbrown.infopressbooks.pub The nitrile carbon (-C ≡N) also appears in a characteristic downfield region, generally between 115 and 125 ppm. oregonstate.eduucalgary.cayoutube.com

The carbons of the ethyl group will show signals for the methylene carbon (-O-C H₂-CH₃) at approximately 61 ppm, influenced by the adjacent oxygen atom, and the terminal methyl carbon (-O-CH₂-C H₃) at a more upfield position, around 14 ppm. docbrown.infopressbooks.pub The carbons of the pyrrolidine ring will have chemical shifts that depend on their substitution. The C2 and C5 carbons, being attached to the electron-withdrawing ester and cyano groups respectively, will be deshielded compared to the C3 and C4 methylene carbons. researchgate.netchemicalbook.comresearchgate.net

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 172 | C =O (Ester) |

| ~ 118 | C ≡N (Nitrile) |

| ~ 61 | -O-C H₂-CH₃ |

| ~ 58 | C-2 (CH-COOEt) |

| ~ 48 | C-5 (CH-CN) |

| ~ 30 | C-3 (CH₂) |

| ~ 28 | C-4 (CH₂) |

| ~ 14 | -O-CH₂-C H₃ |

Homo- and Heteronuclear NMR Experiments (e.g., COSY, HSQC-DEPT)

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to further confirm the structure by establishing connectivity between atoms.

A COSY spectrum would reveal correlations between protons that are coupled to each other. For instance, it would show a cross-peak between the methylene and methyl protons of the ethyl group, confirming their adjacency. It would also map out the coupling network between the protons on the pyrrolidine ring, helping to assign their specific positions.

An HSQC experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. This technique is invaluable for unambiguously assigning the carbon signals. For example, the proton signal at ~4.2 ppm would show a correlation to the carbon signal at ~61 ppm, confirming the assignment of the -O-CH₂- group. Similarly, the signals for the pyrrolidine ring protons would be correlated with their corresponding carbon signals, solidifying the assignments made from the 1D spectra. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used in conjunction with HSQC to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes of chemical bonds.

The spectrum of this compound is expected to show several characteristic absorption bands. A strong, sharp absorption band for the nitrile group (C≡N) stretch is anticipated in the range of 2260-2240 cm⁻¹. libretexts.orgpressbooks.pub The carbonyl group (C=O) of the saturated ester will exhibit a strong absorption band, typically between 1750 and 1735 cm⁻¹. orgchemboulder.comlibretexts.org

The C-O single bond stretches of the ester group will likely produce strong bands in the fingerprint region, between 1300 and 1000 cm⁻¹. orgchemboulder.comspectroscopyonline.com The N-H stretch of the secondary amine in the pyrrolidine ring would be observed as a moderate band in the 3500-3300 cm⁻¹ region. C-H stretching vibrations from the alkyl portions of the molecule will appear in the 3000-2850 cm⁻¹ range.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3350 | Medium | N-H Stretch |

| ~ 2980-2850 | Medium-Strong | C-H Stretch (sp³) |

| ~ 2250 | Medium, Sharp | C≡N Stretch (Nitrile) |

| ~ 1740 | Strong | C=O Stretch (Ester) |

| ~ 1250, 1100 | Strong | C-O Stretch (Ester) |

Other Characterization Methods

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a pure sample. The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula (C₈H₁₂N₂O₂) to confirm the empirical formula and assess the purity of the compound.

The theoretical elemental composition of this compound is calculated as follows:

Molecular Formula: C₈H₁₂N₂O₂

Molecular Weight: 168.19 g/mol nih.gov

Table 4: Theoretical Elemental Analysis for C₈H₁₂N₂O₂

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 8 | 96.08 | 57.13 |

| Hydrogen | H | 1.01 | 12 | 12.12 | 7.21 |